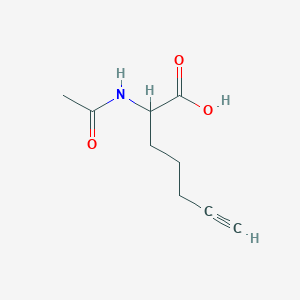
1-(Oxetan-3-YL)piperidin-4-amina
Descripción general
Descripción
“1-(Oxetan-3-YL)piperidin-4-amine” is a chemical compound with the molecular formula C8H16N2O . It is also known by its IUPAC name "1-(oxetan-3-yl)piperidin-4-amine bis (2,2,2-trifluoroacetate)" . The compound has a molecular weight of 156.22500 .
Molecular Structure Analysis
The molecular structure of “1-(Oxetan-3-YL)piperidin-4-amine” consists of a six-membered piperidine ring attached to a three-membered oxetane ring . The compound has a monoisotopic mass of 246.121567 Da .
Aplicaciones Científicas De Investigación
Síntesis y Diseño de Fármacos
Los derivados de piperidina son integrales en el diseño y síntesis de fármacos. La presencia del anillo de piperidina en 1-(Oxetan-3-YL)piperidin-4-amina la convierte en un precursor valioso en química medicinal. Se puede utilizar para sintetizar compuestos novedosos con posibles efectos terapéuticos. Por ejemplo, las modificaciones del anillo de piperidina pueden conducir al desarrollo de nuevos analgésicos, antipsicóticos y antihistamínicos .
Investigación Neurológica
La parte de piperidina se encuentra a menudo en moléculas que interactúan con el sistema nervioso central. Por lo tanto, This compound podría utilizarse en el desarrollo de fármacos neuroactivos que se dirigen a las vías neurológicas, ofreciendo potencialmente tratamientos para enfermedades como el Alzheimer, el Parkinson y la epilepsia .
Terapia contra el Cáncer
Las modificaciones de los derivados de piperidina han mostrado efectos citotóxicos contra ciertas líneas celulares de cáncer. El compuesto This compound podría servir como un andamiaje para crear nuevos agentes quimioterapéuticos, especialmente dado que la presencia de ciertos sustituyentes en el anillo de piperidina puede aumentar la citotoxicidad .
Agentes Antimicrobianos
Las investigaciones indican que los derivados de piperidina pueden exhibir propiedades antimicrobianas. Como tal, This compound podría utilizarse para sintetizar nuevos agentes antimicrobianos que podrían ser efectivos contra cepas resistentes de bacterias y otros patógenos .
Química Agrícola
En el campo de la química agrícola, los derivados de piperidina se pueden utilizar para crear pesticidas y herbicidas. La versatilidad estructural de This compound permite el desarrollo de compuestos que pueden dirigirse a plagas o malezas específicas sin dañar los cultivos o el medio ambiente .
Ciencia de Materiales
Las estructuras de piperidina se pueden incorporar a los polímeros para alterar sus propiedades. This compound podría utilizarse en la síntesis de nuevos materiales poliméricos con flexibilidad, durabilidad u otras características deseables mejoradas .
Química Analítica
Como un compuesto con una estructura única, This compound se puede utilizar como un estándar o reactivo en procedimientos analíticos, como la cromatografía o la espectrometría, para ayudar a identificar o cuantificar otras sustancias .
Bioconjugación
El grupo amino en This compound la convierte en una candidata para las técnicas de bioconjugación. Se puede utilizar para unir biomoléculas a varias sondas o fármacos, mejorando así la entrega y la especificidad de los tratamientos .
Safety and Hazards
Safety data sheets indicate that if inhaled, the compound should be handled by removing the person to fresh air and keeping them comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed with water . In case of ingestion, the mouth should be rinsed and medical attention should be sought if the person feels unwell .
Propiedades
IUPAC Name |
1-(oxetan-3-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7-1-3-10(4-2-7)8-5-11-6-8/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCUELCIENIDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303665 | |
| Record name | 1-(3-Oxetanyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228948-07-9 | |
| Record name | 1-(3-Oxetanyl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228948-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Oxetanyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466206.png)
![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)

amine](/img/structure/B1466212.png)